molecular formula C17H15NO3S2 B2421283 2,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide CAS No. 1797964-70-5

2,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide

Cat. No. B2421283
CAS RN: 1797964-70-5
M. Wt: 345.43
InChI Key: UTHNTEQLXBLTJG-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For instance, heterocyclization of certain compounds under Gewald reaction conditions can afford the corresponding thiophene derivative .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Industrial Chemistry and Material Science

Thiophene derivatives, such as the compound , are utilized in industrial chemistry and material science as corrosion inhibitors . They can be used to protect metals and other materials from degradation due to oxidation or other chemical reactions.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs)

The compound can be used in the fabrication of OLEDs . OLEDs are used in digital displays, such as those found in televisions, computer monitors, and handheld devices like smartphones and PDAs.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the development of OFETs . OFETs are used in various applications, including flexible electronics, sensors, and memory devices.

Antifungal Activity

A series of 3- (thiophen-2-yl)-1,5-dihydro-2 H -pyrrol-2-one derivatives bearing a hydrazone group were designed, synthesized and evaluated for their antifungal activity against Fg, Rs, Bc and Cc . Some target compounds exhibited obvious antifungal activity against the above tested fungi.

Singlet Oxygen Scavenger

2,5-Dimethylfuran serves as a scavenger for singlet oxygen . This property has been exploited for the determination of singlet oxygen in natural waters. The mechanism involves a Diels-Alder reaction followed by hydrolysis, ultimately leading to diacetylethylene and hydrogen peroxide as products.

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2,5-dimethyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c1-10-7-14(11(2)21-10)17(20)18-8-13-3-4-15(23-13)16(19)12-5-6-22-9-12/h3-7,9H,8H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHNTEQLXBLTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide

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